Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)-
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Overview
Description
Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- is a complex organic compound that features a thiazole and pyrimidine ring in its structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method includes the reaction of 2-aminothiazole with a pyrimidine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole and pyrimidine derivatives.
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyrimidine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- **Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyridinyl)thio)-
- **Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-imidazolyl)thio)-
Uniqueness
Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- is unique due to the specific arrangement of the thiazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The compound is characterized by the following features:
- Molecular Formula : C₁₁H₁₄N₄S
- Molecular Weight : Approximately 246.32 g/mol
- Key Functional Groups : Thiazole and pyrimidine rings connected by a sulfur atom.
These structural components are critical for its biological interactions, influencing its reactivity and binding affinity to various biological targets.
Research indicates that Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It can interfere with the activity of specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.
- Receptor Modulation : It may act as a modulator of receptors related to neurotransmission and other signaling pathways. This modulation can affect cellular responses and contribute to its pharmacological profile.
- Antimicrobial and Anticancer Properties : Similar compounds have demonstrated antimicrobial and anticancer activities, suggesting that this compound may possess analogous properties worth exploring further.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)-, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyridinyl)thio)- | Structure | Contains a pyridine instead of pyrimidine; may exhibit different biological activities. |
Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-imidazolyl)thio)- | Structure | Features an imidazole ring; potential for distinct reactivity patterns and biological effects. |
The presence of different heterocycles influences the biological activity and reactivity of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)-:
- Antiviral Activity : A study indicated that compounds with similar thiazole and pyrimidine structures exhibited antiviral properties against specific viral strains. The potential for this compound to inhibit viral replication is an area for further research .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro. The mechanism appears to involve the disruption of signaling pathways essential for tumor growth .
- Enzyme Inhibition Studies : Investigations into its interaction with key metabolic enzymes revealed that it can significantly reduce enzyme activity, indicating its potential as a therapeutic agent in metabolic disorders .
Properties
CAS No. |
83726-82-3 |
---|---|
Molecular Formula |
C11H14N4S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)pyrimidin-2-yl]sulfanylethanamine |
InChI |
InChI=1S/C11H14N4S2/c1-15(2)6-8-17-11-13-4-3-9(14-11)10-12-5-7-16-10/h3-5,7H,6,8H2,1-2H3 |
InChI Key |
DZIPTOCYVFZQOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NC=CC(=N1)C2=NC=CS2 |
Origin of Product |
United States |
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